![molecular formula C8H13BrO3 B13710903 Ethyl 6-bromo-5-oxohexanoate](/img/structure/B13710903.png)
Ethyl 6-bromo-5-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-5-oxohexanoate is an organic compound with the molecular formula C8H13BrO3. It is a derivative of hexanoic acid, featuring a bromine atom at the 6th position and a keto group at the 5th position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-5-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 5-oxohexanoate. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and ensuring the safe handling of bromine .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-5-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents such as NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution: Formation of ethyl 6-amino-5-oxohexanoate or ethyl 6-thio-5-oxohexanoate.
Reduction: Formation of ethyl 6-bromo-5-hydroxyhexanoate.
Oxidation: Formation of ethyl 6-bromohexanoic acid.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-5-oxohexanoate depends on its application. In chemical reactions, the bromine atom and keto group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation. These reactions enable the compound to form various derivatives with different properties and functions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-5-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 6-bromohexanoate: Lacks the keto group, making it less reactive in certain types of reactions.
Ethyl 5-oxohexanoate: Lacks the bromine atom, limiting its use in substitution reactions.
Ethyl 6-bromo-5-hydroxyhexanoate: A reduced form of this compound, with different reactivity and applications.
The uniqueness of this compound lies in its dual functional groups (bromine and keto), which provide versatility in chemical synthesis and research applications .
Eigenschaften
Molekularformel |
C8H13BrO3 |
---|---|
Molekulargewicht |
237.09 g/mol |
IUPAC-Name |
ethyl 6-bromo-5-oxohexanoate |
InChI |
InChI=1S/C8H13BrO3/c1-2-12-8(11)5-3-4-7(10)6-9/h2-6H2,1H3 |
InChI-Schlüssel |
IYIPTLSLNPJBTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.